4-Bromopyridine-2-sulfonic acid
Description
4-Bromopyridine-2-sulfonic acid is a pyridine derivative featuring a bromine atom at the 4-position and a sulfonic acid (-SO₃H) group at the 2-position. This compound combines the electron-withdrawing effects of bromine and the strong acidity of the sulfonic acid group, making it a versatile intermediate in organic synthesis, catalysis, and pharmaceutical chemistry. Sulfonic acids are known for their high water solubility and stability, which enhance their utility in industrial and research applications .
Properties
IUPAC Name |
4-bromopyridine-2-sulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO3S/c6-4-1-2-7-5(3-4)11(8,9)10/h1-3H,(H,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWDPBDRNUTKEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)S(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromopyridine-2-sulfonic acid typically involves the bromination of pyridine-2-sulfonic acid. This can be achieved through the use of bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, and the temperature and pH are carefully monitored to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Bromopyridine-2-sulfonic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The sulfonic acid group can be oxidized to form sulfonate esters or other derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding pyridine-2-sulfonic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as water or alcohols, and may require the use of a base to facilitate the reaction.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used. These reactions are usually performed in acidic or neutral conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed. These reactions are often conducted in anhydrous solvents to prevent side reactions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine-2-sulfonic acid derivatives, depending on the nucleophile used.
Oxidation Reactions: Products include sulfonate esters and other oxidized derivatives.
Reduction Reactions: The primary product is pyridine-2-sulfonic acid.
Scientific Research Applications
4-Bromopyridine-2-sulfonic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in various organic synthesis reactions.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfonic acid derivatives.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 4-Bromopyridine-2-sulfonic acid involves its interaction with various molecular targets and pathways. The bromine atom and sulfonic acid group confer unique reactivity, allowing it to participate in a range of chemical reactions. For example, in biological systems, it may act as an inhibitor or activator of specific enzymes by binding to their active sites or modifying their structure.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Bromopyridine-4-carboxylic Acid
Structure : Bromine at the 2-position, carboxylic acid (-COOH) at the 4-position.
Key Differences :
- Acidity : The sulfonic acid group in 4-Bromopyridine-2-sulfonic acid is significantly more acidic (pKa ~1–2) than the carboxylic acid group (pKa ~4–5), enabling reactions under harsher acidic conditions .
- Solubility : Sulfonic acids generally exhibit higher water solubility due to their ionic nature, whereas carboxylic acids are less polar.
- Applications : 2-Bromopyridine-4-carboxylic acid is used in organic synthesis (e.g., preparation of trifluoromethyl derivatives and esters) . In contrast, sulfonic acid derivatives are favored in surfactants, dyes, and as catalysts due to their acidity and stability .
Table 1: Comparative Properties
| Property | This compound | 2-Bromopyridine-4-carboxylic Acid |
|---|---|---|
| Functional Group | -SO₃H | -COOH |
| Acidity (pKa) | ~1–2 | ~4–5 |
| Solubility in Water | High | Moderate |
| Typical Applications | Catalysis, surfactants | Organic synthesis, pharmaceuticals |
2-(4-Bromophenyl)pyridine
Structure : Bromine on a phenyl ring attached to pyridine.
Key Differences :
- Substituent Effects : The bromine in 2-(4-Bromophenyl)pyridine is on a phenyl ring, increasing lipophilicity and enabling π-π stacking interactions. In this compound, bromine and sulfonic acid are on the pyridine ring, enhancing polarity .
- Reactivity : The sulfonic acid group facilitates nucleophilic substitution reactions at the bromine site, whereas the phenyl-bromine bond in 2-(4-Bromophenyl)pyridine is less reactive under mild conditions.
Table 2: Structural and Reactivity Comparison
| Property | This compound | 2-(4-Bromophenyl)pyridine |
|---|---|---|
| Bromine Position | Pyridine ring (4-position) | Phenyl ring (4-position) |
| Key Functional Group | -SO₃H | None (neutral aryl bromide) |
| Lipophilicity | Low (hydrophilic) | High |
| Preferred Reactions | Acid-catalyzed substitutions | Cross-coupling (e.g., Suzuki) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
